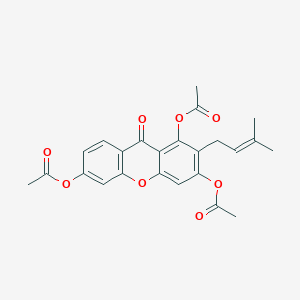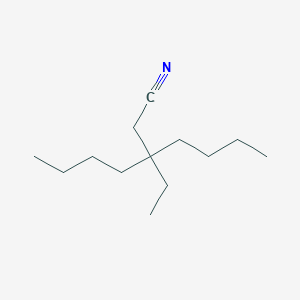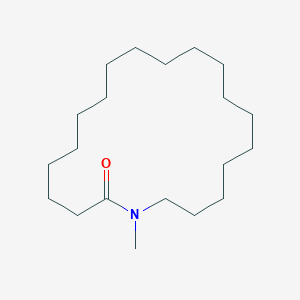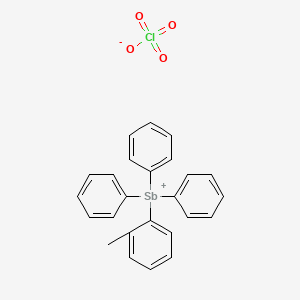![molecular formula C16H12N2O2 B14351007 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile CAS No. 98012-52-3](/img/structure/B14351007.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile is an organic compound with the molecular formula C16H12N2. It is a biphenyl derivative with two acetonitrile groups attached to the biphenyl core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile typically involves the reaction of 4,4’-dihydroxybiphenyl with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4,4’-Dihydroxybiphenyl} + 2 \text{Acetonitrile} \rightarrow \text{2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile} ]
Industrial Production Methods
In industrial settings, the production of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The biphenyl core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are commonly used.
Major Products Formed
Oxidation: Formation of biphenyl dioxides.
Reduction: Formation of biphenyl diamines.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile groups play a crucial role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Biphenyldiacetonitrile: A closely related compound with similar structural features.
2,2’-Biphenyldiacetonitrile: Another biphenyl derivative with nitrile groups.
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]diacetonitrile is unique due to the presence of oxy groups linking the biphenyl core to the acetonitrile groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
98012-52-3 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-[4-[4-(cyanomethoxy)phenyl]phenoxy]acetonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8H,11-12H2 |
Clé InChI |
AAJPJKBDXQWICT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)OCC#N)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)










